3-Ethyl-2,3,4-trimethylhexane

Description

BenchChem offers high-quality 3-Ethyl-2,3,4-trimethylhexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-2,3,4-trimethylhexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61868-79-9 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3-ethyl-2,3,4-trimethylhexane |

InChI |

InChI=1S/C11H24/c1-7-10(5)11(6,8-2)9(3)4/h9-10H,7-8H2,1-6H3 |

InChI Key |

XCNOKZUAQAZTAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(CC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2,3,4-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,3,4-trimethylhexane is a saturated acyclic hydrocarbon belonging to the alkane family. With the molecular formula C11H24, it is one of the many structural isomers of undecane.[1] As a branched alkane, its physical and chemical properties are influenced by its specific molecular structure, which differentiates it from its straight-chain and other branched counterparts. This technical guide provides a comprehensive overview of the core chemical properties of 3-Ethyl-2,3,4-trimethylhexane, including its molecular characteristics, physicochemical properties, and general experimental protocols for their determination. Due to the limited availability of direct experimental data for this specific isomer, this guide incorporates predicted values from reputable chemical modeling software alongside general principles governing the behavior of alkanes.

Molecular and Physicochemical Properties

The fundamental molecular and physical characteristics of 3-Ethyl-2,3,4-trimethylhexane are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and physical processes.

General Properties

| Property | Value | Source |

| IUPAC Name | 3-Ethyl-2,3,4-trimethylhexane | PubChem[1] |

| Molecular Formula | C11H24 | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| CAS Number | 61868-79-9 | PubChem[1] |

| Canonical SMILES | CCC(C)C(C)(CC)C(C)C | PubChem[1] |

| InChI | InChI=1S/C11H24/c1-7-10(5)11(6,8-2)9(3)4/h9-10H,7-8H2,1-6H3 | PubChem[1] |

| InChIKey | XCNOKZUAQAZTAJ-UHFFFAOYSA-N | PubChem[1] |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 185.3 ± 3.0 °C (at 760 mmHg) | ACD/Labs Percepta[2][3] |

| Melting Point | Not readily predicted with high accuracy | - |

| Density | 0.766 ± 0.06 g/cm³ | ACD/Labs Percepta[2][3] |

| Water Solubility | 1.31e-04 mg/L (at 25 °C) | ChemAxon[4] |

| logP (Octanol-Water Partition Coefficient) | 5.86 | ChemAxon[4] |

Experimental Protocols

While specific experimental protocols for 3-Ethyl-2,3,4-trimethylhexane are not detailed in the literature, the following are general, well-established methodologies for determining the key physicochemical properties of liquid alkanes.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a liquid alkane like 3-Ethyl-2,3,4-trimethylhexane, several methods can be employed.

Method: Distillation Method

-

Principle: The boiling point is determined by heating the liquid to its boiling point in a distillation apparatus and measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Place a small volume of 3-Ethyl-2,3,4-trimethylhexane and a boiling chip in the distillation flask.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

-

Determination of Density

The density of a liquid is its mass per unit volume.

Method: Pycnometer Method

-

Principle: The density is calculated by determining the mass of a known volume of the liquid using a calibrated pycnometer.

-

Apparatus: Pycnometer, analytical balance, water bath.

-

Procedure:

-

Clean, dry, and weigh the empty pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath to reach thermal equilibrium. Record the mass.

-

Repeat the process with 3-Ethyl-2,3,4-trimethylhexane.

-

The density of the alkane is calculated using the known density of water at the experimental temperature.

-

Determination of Solubility in Water

The aqueous solubility of hydrophobic compounds like alkanes is very low and requires sensitive analytical techniques for accurate measurement.

Method: Slow-Stir Method

-

Principle: A saturated aqueous solution of the alkane is prepared by slow stirring to avoid the formation of micro-emulsions, which can lead to erroneously high solubility values. The concentration of the dissolved alkane is then determined.[5]

-

Apparatus: Stirring plate, magnetic stirrer, glass vessel, gas chromatograph-mass spectrometer (GC-MS).

-

Procedure:

-

Add an excess of 3-Ethyl-2,3,4-trimethylhexane to a known volume of high-purity water in a sealed glass vessel.

-

Stir the mixture slowly for an extended period (e.g., 24-48 hours) to allow equilibrium to be reached.

-

Allow the mixture to stand to permit phase separation.

-

Carefully sample the aqueous phase, ensuring no organic phase is transferred.

-

Extract the dissolved alkane from the aqueous sample using a suitable organic solvent (e.g., hexane).

-

Analyze the extract by GC-MS to quantify the concentration of 3-Ethyl-2,3,4-trimethylhexane.

-

Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical relationships between the properties of 3-Ethyl-2,3,4-trimethylhexane and a general experimental workflow for its characterization.

Conclusion

3-Ethyl-2,3,4-trimethylhexane is a branched alkane whose properties are dictated by its molecular structure. While specific experimental data for this compound are sparse in the readily available scientific literature, its behavior can be reliably estimated using computational methods and understood through the general principles that govern the properties of alkanes. The methodologies outlined in this guide provide a framework for the experimental determination of its key physicochemical parameters, which are essential for its application in research and development. As with any chemical substance, direct experimental verification of its properties is recommended for applications requiring high precision.

References

- 1. 3-Ethyl-2,3,4-trimethylhexane | C11H24 | CID 53428864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemaxon.com [chemaxon.com]

- 5. Water solubility of selected C9-C18 alkanes using a slow-stir technique: Comparison to structure - property models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 3-Ethyl-2,3,4-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,3,4-trimethylhexane is a saturated acyclic hydrocarbon belonging to the class of highly branched alkanes. With the molecular formula C11H24, this compound is one of the numerous isomers of undecane.[1] Its intricate three-dimensional structure, characterized by multiple methyl and ethyl substitutions along a hexane (B92381) backbone, gives rise to specific physical and chemical properties that are of interest in various fields, including organic synthesis, fuel technologies, and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 3-Ethyl-2,3,4-trimethylhexane, alongside detailed hypothetical experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

The physical properties of 3-Ethyl-2,3,4-trimethylhexane are primarily determined by its molecular structure and the resulting intermolecular van der Waals forces. While specific experimental data for this particular isomer is scarce, reasonable estimations can be made by comparison with structurally similar isomers.

Identification and Structure

| Property | Value |

| IUPAC Name | 3-Ethyl-2,3,4-trimethylhexane[1] |

| Molecular Formula | C11H24[1] |

| Molecular Weight | 156.31 g/mol [1] |

| CAS Number | 61868-79-9[1] |

| Canonical SMILES | CCC(C)C(C)(CC)C(C)C[1] |

| InChI Key | XCNOKZUAQAZTAJ-UHFFFAOYSA-N[1] |

Physical Characteristics

The following table summarizes the key physical properties of 3-Ethyl-2,3,4-trimethylhexane. Due to the limited availability of direct experimental data, some values are estimated based on data from closely related isomers.

| Property | Value | Source |

| Boiling Point | ~177-182 °C (estimated) | Based on isomers like 3-ethyl-2,2,4-trimethylhexane (B14563736) (177.2 °C)[2] and 3-ethyl-2,4,4-trimethylhexane (B14558156) (182 °C)[3] |

| Melting Point | Not available | - |

| Density | ~0.777 g/mL (estimated at 20°C) | Based on 3-ethyl-2,4,4-trimethylhexane[3] |

| Refractive Index | ~1.435 (estimated at 20°C) | Based on 3-ethyl-2,4,4-trimethylhexane[3] |

| Water Solubility | Very low (predicted) | Alkanes are generally insoluble in water. |

Experimental Protocols

The following sections detail hypothetical experimental protocols for the synthesis and analysis of 3-Ethyl-2,3,4-trimethylhexane, based on established methods for highly branched alkanes.

Synthesis of 3-Ethyl-2,3,4-trimethylhexane

A plausible synthetic route for 3-Ethyl-2,3,4-trimethylhexane involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and hydrogenation.

Workflow for the Synthesis of 3-Ethyl-2,3,4-trimethylhexane

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. 2-Bromobutane is added dropwise to initiate the formation of sec-butylmagnesium bromide.

-

Grignard Reaction: The prepared Grignard reagent is then slowly added to a solution of 3-methyl-2-pentanone in anhydrous diethyl ether at 0°C. The reaction mixture is stirred and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2,3,4-trimethyl-4-hexanol.

-

Dehydration: The crude alcohol is heated with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to effect dehydration to a mixture of isomeric alkenes.

-

Hydrogenation: The resulting alkene mixture is dissolved in a suitable solvent like ethanol (B145695) and subjected to catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. The reaction is monitored until the uptake of hydrogen ceases.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated. The final product, 3-Ethyl-2,3,4-trimethylhexane, is purified by fractional distillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like 3-Ethyl-2,3,4-trimethylhexane.

Experimental Workflow for GC-MS Analysis

Methodology:

-

Sample Preparation: A dilute solution of the synthesized 3-Ethyl-2,3,4-trimethylhexane is prepared in a high-purity solvent such as hexane.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is employed, for instance, starting at 50°C and ramping up to 250°C to ensure the separation of any impurities.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-200.

-

Expected Fragmentation Pattern: The mass spectrum of 3-Ethyl-2,3,4-trimethylhexane is expected to show a weak or absent molecular ion peak (m/z 156). The fragmentation will be dominated by cleavage at the branching points to form stable secondary and tertiary carbocations. Key fragments would likely include the loss of methyl (M-15, m/z 141), ethyl (M-29, m/z 127), and larger alkyl groups.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 3-Ethyl-2,3,4-trimethylhexane.

Logical Relationship of NMR Data and Structure

Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to significant signal overlap in the aliphatic region (typically 0.8-1.8 ppm). Different methyl, methylene, and methine protons will exhibit distinct chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts will be in the typical alkane region.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be conducted to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

Safety and Handling

General Safety Information:

-

Physical Hazards: Assumed to be a flammable liquid and vapor.

-

Health Hazards: May be harmful if swallowed and may cause aspiration into the lungs. May cause skin irritation and drowsiness or dizziness.

-

Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is recommended. Work should be conducted in a well-ventilated area or a fume hood.

-

Handling: Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge.

This guide provides a foundational understanding of the physical characteristics of 3-Ethyl-2,3,4-trimethylhexane. Further experimental investigation is required to definitively determine all of its physical properties.

References

An In-depth Technical Guide to 3-Ethyl-2,3,4-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Structural Information

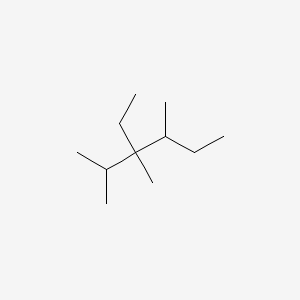

3-Ethyl-2,3,4-trimethylhexane is a saturated hydrocarbon with the molecular formula C₁₁H₂₄. Its structure consists of a six-carbon hexane (B92381) backbone with an ethyl group at the third position and methyl groups at the second, third, and fourth positions.

Caption: Structural formula of 3-Ethyl-2,3,4-trimethylhexane.

Physicochemical Properties

Precise experimental data for 3-Ethyl-2,3,4-trimethylhexane is scarce. The following table summarizes key physicochemical properties, with values for boiling point, density, and refractive index being estimates based on its isomers, 3-ethyl-2,2,4-trimethylhexane (B14563736) and 3-ethyl-2,4,4-trimethylhexane.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | - |

| Molecular Weight | 156.31 g/mol | - |

| Boiling Point | ~177-182 °C | Estimated based on isomers |

| Density | ~0.777 g/mL | Estimated based on isomers |

| Refractive Index | ~1.435 | Estimated based on isomers |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of highly branched alkanes like 3-Ethyl-2,3,4-trimethylhexane.

A common and versatile method for synthesizing highly branched alkanes is through a Grignard reaction, followed by dehydration and hydrogenation.

Workflow for the Synthesis of a Highly Branched Alkane

Caption: Generalized workflow for the synthesis of a highly branched alkane.

Detailed Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of an appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous ether is added dropwise with stirring. The reaction is initiated, if necessary, with a small crystal of iodine. The mixture is refluxed until the magnesium is consumed, yielding the Grignard reagent.

-

Reaction with a Ketone: The Grignard reagent is cooled to 0 °C, and a solution of a suitable ketone (e.g., 3,4-dimethyl-2-pentanone) in anhydrous ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Dehydration of the Alcohol: The crude tertiary alcohol is mixed with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and heated to induce dehydration. The resulting alkene mixture is distilled from the reaction flask.

-

Hydrogenation of the Alkene: The collected alkene mixture is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to an atmosphere of hydrogen gas (typically via a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final branched alkane product. The product is then purified by fractional distillation.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like branched alkanes.

Workflow for GC-MS Analysis

Caption: Generalized workflow for the GC-MS analysis of a branched alkane.

Detailed Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as hexane (e.g., 1 mg/mL).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Data Analysis: The resulting mass spectrum is analyzed for its fragmentation pattern, which is characteristic of the branched alkane structure. The retention time from the chromatogram is used for separation confirmation.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Detailed Methodology:

-

Sample Preparation: Approximately 10-20 mg of the purified alkane is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

The spectrum will show complex multiplets in the upfield region (typically 0.8-1.5 ppm).

-

Integration of the signals will correspond to the number of protons in each environment.

-

-

¹³C NMR Spectroscopy:

-

The spectrum will show distinct signals for each unique carbon atom.

-

The chemical shifts will be characteristic of the type of carbon (methyl, methylene, methine, quaternary).

-

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

This guide provides a foundational understanding of 3-Ethyl-2,3,4-trimethylhexane and offers practical, generalized protocols for its synthesis and characterization. Researchers are encouraged to adapt and optimize these methods for their specific applications.

An In-depth Technical Guide to 3-Ethyl-2,3,4-trimethylhexane

This technical guide provides a comprehensive overview of the chemical compound 3-Ethyl-2,3,4-trimethylhexane, including its IUPAC name, synonyms, and physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Identity

IUPAC Name: 3-Ethyl-2,3,4-trimethylhexane[1]

Synonyms:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| Canonical SMILES | CCC(C)C(C)(CC)C(C)C | PubChem[1] |

| InChI Key | XCNOKZUAQAZTAJ-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 61868-79-9 | PubChem[1] |

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of 3-Ethyl-2,3,4-trimethylhexane are not extensively documented in publicly available literature. However, general methodologies for the synthesis and analysis of branched alkanes can be readily adapted for this compound.

Synthesis of Branched Alkanes

A common method for the synthesis of highly branched alkanes is through Grignard reactions or variations of the Wurtz reaction. Below is an illustrative protocol for a Grignard reaction, which can be conceptually applied.

Conceptual Synthesis via Grignard Reagent:

-

Preparation of Grignard Reagent: React an appropriate alkyl halide (e.g., 2-bromobutane) with magnesium turnings in anhydrous ether to form the Grignard reagent (sec-butylmagnesium bromide).

-

Reaction with a Ketone: React the prepared Grignard reagent with a suitable ketone (e.g., 3-methyl-2-pentanone). This reaction will form a tertiary alcohol intermediate after acidic workup.

-

Dehydration: Dehydrate the tertiary alcohol using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to yield a mixture of alkenes.

-

Hydrogenation: The resulting alkene mixture is then hydrogenated using a catalyst such as platinum(IV) oxide or palladium on carbon to yield the saturated alkane, 3-Ethyl-2,3,4-trimethylhexane.

-

Purification: The final product would require purification, likely through fractional distillation, to separate it from any remaining reactants, byproducts, or isomeric impurities.

Analysis by Gas Chromatography (GC)

Gas chromatography is the primary analytical technique for the separation and quantification of volatile organic compounds like 3-Ethyl-2,3,4-trimethylhexane.

General GC-FID Protocol:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for the analysis of hydrocarbons.

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injector: A split/splitless injector is typically used. For dilute samples, a splitless injection might be preferred to enhance sensitivity.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5-10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

Note: The temperature program should be optimized based on the specific sample matrix and desired separation.

-

-

Detector Temperature: 250-300 °C.

-

Sample Preparation: Samples should be dissolved in a volatile solvent like pentane (B18724) or hexane.

-

Data Analysis: The retention time of the peak corresponding to 3-Ethyl-2,3,4-trimethylhexane would be used for qualitative identification (by comparison to a standard, if available), and the peak area would be used for quantitative analysis.

IUPAC Naming Workflow

The systematic IUPAC name for an alkane is determined by a set of rules that ensure a unique and descriptive name for its structure. The following diagram illustrates the logical workflow for naming 3-Ethyl-2,3,4-trimethylhexane.

Caption: Logical workflow for the IUPAC nomenclature of 3-Ethyl-2,3,4-trimethylhexane.

References

In-depth Technical Guide: 3-Ethyl-2,3,4-trimethylhexane

CAS Number: 61868-79-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-2,3,4-trimethylhexane, including its chemical and physical properties. Due to the limited availability of published research on this specific isomer, this document focuses on its fundamental characteristics. Information regarding detailed experimental protocols, biological activities, and associated signaling pathways is not currently available in scientific literature.

Chemical and Physical Properties

3-Ethyl-2,3,4-trimethylhexane is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1] As a branched-chain alkane, its structure influences its physical properties.

Table 1: Computed Physicochemical Properties of 3-Ethyl-2,3,4-trimethylhexane

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| IUPAC Name | 3-ethyl-2,3,4-trimethylhexane | PubChem[1] |

| InChI | InChI=1S/C11H24/c1-7-10(5)11(6,8-2)9(3)4/h9-10H,7-8H2,1-6H3 | PubChem[1] |

| InChIKey | XCNOKZUAQAZTAJ-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCC(C)C(C)(CC)C(C)C | PubChem[1] |

Experimental Data

Currently, there is a lack of specific experimental data in the public domain for 3-Ethyl-2,3,4-trimethylhexane concerning its biological activity, toxicity, or its use in drug development. Research into this specific molecule appears to be limited.

Synthesis and Reactions

General synthetic methods for branched alkanes can be applied for the preparation of 3-Ethyl-2,3,4-trimethylhexane. These methods often involve alkylation or coupling reactions. As a saturated hydrocarbon, its reactivity is generally low, participating in reactions typical of alkanes such as combustion and free-radical halogenation under specific conditions.

Logical Relationship of Isomers

The properties and reactivity of alkanes are highly dependent on their isomeric structure. The following diagram illustrates the relationship between the specified compound and some of its isomers, for which CAS numbers were also identified during the initial search.

Caption: Isomeric relationship of 3-Ethyl-2,3,4-trimethylhexane.

Future Research Directions

The absence of detailed studies on 3-Ethyl-2,3,4-trimethylhexane presents an opportunity for foundational research. Key areas for future investigation could include:

-

Detailed Spectroscopic Analysis: Comprehensive characterization using NMR, IR, and mass spectrometry.

-

Toxicological Studies: Assessment of its potential biological effects and toxicity profile.

-

Physicochemical Property Determination: Experimental measurement of properties such as boiling point, melting point, and viscosity.

-

Applications as a Solvent or Fuel Component: Investigating its potential uses based on its physical properties.

Due to the lack of available data, this guide cannot provide detailed experimental protocols or signaling pathway diagrams as requested. Further research is required to elucidate the properties and potential applications of this compound.

References

3-Ethyl-2,3,4-trimethylhexane molecular weight and formula

An In-depth Guide to the Molecular Characteristics of 3-Ethyl-2,3,4-trimethylhexane

This technical guide provides a detailed overview of the molecular formula and molecular weight of the branched alkane, 3-Ethyl-2,3,4-trimethylhexane. The information presented is intended for researchers, scientists, and professionals engaged in drug development and chemical analysis.

Molecular Composition and Weight

The fundamental characteristics of a molecule are its constituent atoms and overall mass. For 3-Ethyl-2,3,4-trimethylhexane, these properties are derived from its chemical structure, which is defined by a hexane (B92381) parent chain with ethyl and methyl substituents.

Determining the Molecular Formula

The molecular formula is determined by identifying and counting all atoms within the molecule. The IUPAC name "3-Ethyl-2,3,4-trimethylhexane" indicates:

-

A main chain of six carbon atoms ("hexane").

-

An ethyl group (-CH₂CH₃) at the third carbon position.

-

Three methyl groups (-CH₃) at the second, third, and fourth carbon positions.

A systematic count of carbon and hydrogen atoms reveals the molecular formula to be C₁₁H₂₄[1][2][3].

Calculating the Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule[4][5]. Using the atomic weights of carbon (approximately 12.011 amu) and hydrogen (approximately 1.008 amu), the molecular weight is calculated as follows:

(11 × 12.011 amu) + (24 × 1.008 amu) = 132.121 amu + 24.192 amu = 156.313 amu.

The molecular weight is approximately 156.31 g/mol [1][2][3].

Quantitative Data Summary

The following table provides a concise summary of the molecular formula and weight for 3-Ethyl-2,3,4-trimethylhexane.

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

Structural Visualization

A visual representation of the molecular structure is crucial for understanding the spatial arrangement of its atoms and functional groups. The following diagram illustrates the connectivity of 3-Ethyl-2,3,4-trimethylhexane.

References

- 1. 3-Ethyl-2,3,4-trimethylhexane | C11H24 | CID 53428864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Ethyl-2,2,4-trimethylhexane | C11H24 | CID 53428739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethyl-2,3,3-trimethylhexane | C11H24 | CID 53428844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]

- 5. blogshewrote.org [blogshewrote.org]

Stereoisomers of 3-Ethyl-2,3,4-trimethylhexane

An In-Depth Technical Guide to the

Abstract

3-Ethyl-2,3,4-trimethylhexane is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1] Its structure contains multiple stereocenters, giving rise to a set of stereoisomers with distinct three-dimensional arrangements of atoms. In fields such as stereoselective synthesis and petrochemical analysis, the ability to distinguish and separate these isomers is of significant interest. Although specific experimental data for the individual stereoisomers of 3-Ethyl-2,3,4-trimethylhexane are not extensively documented in publicly available literature, this technical guide provides a comprehensive overview based on established principles of stereochemistry. It covers the identification of chiral centers, the relationships between the resulting stereoisomers, a summary of their expected physicochemical properties, and generalized experimental protocols for their separation and characterization.

Molecular Structure and Stereochemistry

The structure of 3-Ethyl-2,3,4-trimethylhexane is defined by a six-carbon hexane (B92381) backbone with methyl groups at positions 2 and 4, and both an ethyl and a methyl group at position 3. A thorough analysis of this structure reveals the presence of two chiral centers at carbons C3 and C4.

-

C3 (Carbon 3): This carbon is bonded to four different substituent groups: a methyl group, an ethyl group, the C2-fragment of the chain (-CH(CH₃)₂), and the C4-fragment of the chain (-CH(CH₃)CH₂CH₃).

-

C4 (Carbon 4): This carbon is bonded to four different substituent groups: a hydrogen atom, a methyl group, the C5-fragment of the chain (-CH₂CH₃), and the complex C3-fragment of the chain.

The presence of two chiral centers means that a maximum of 2ⁿ = 2² = 4 distinct stereoisomers can exist. These stereoisomers are grouped into two pairs of enantiomers.

The four stereoisomers can be designated using the Cahn-Ingold-Prelog (CIP) R/S notational system at each chiral center:

-

(3R, 4R)-3-Ethyl-2,3,4-trimethylhexane

-

(3S, 4S)-3-Ethyl-2,3,4-trimethylhexane

-

(3R, 4S)-3-Ethyl-2,3,4-trimethylhexane

-

(3S, 4R)-3-Ethyl-2,3,4-trimethylhexane

The relationships between these isomers are as follows:

-

(3R, 4R) and (3S, 4S) are a pair of enantiomers.

-

(3R, 4S) and (3S, 4R) are a pair of enantiomers.

-

The relationship between any other pairing (e.g., (3R, 4R) and (3R, 4S)) is that of diastereomers.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 3-Ethyl-2,3,4-trimethylhexane Stereoisomers

| Property | (3R, 4R) | (3S, 4S) | (3R, 4S) | (3S, 4R) |

| Molecular Weight ( g/mol ) | 156.31 | 156.31 | 156.31 | 156.31 |

| Boiling Point (°C) | TBD (Identical to (3S, 4S)) | TBD (Identical to (3R, 4R)) | TBD (Identical to (3S, 4R)) | TBD (Identical to (3R, 4S)) |

| Density (g/cm³) | TBD (Identical to (3S, 4S)) | TBD (Identical to (3R, 4R)) | TBD (Identical to (3S, 4R)) | TBD (Identical to (3S, 4R)) |

| Specific Rotation ([(\alpha)]D) | TBD (+x) | TBD (-x) | TBD (+y or -y) | TBD (-y or +y) |

| Relationship to (3R, 4R) | - | Enantiomer | Diastereomer | Diastereomer |

TBD: To Be Determined experimentally. The values of specific rotation for enantiomers will be equal in magnitude but opposite in sign.

Experimental Protocols

The separation and characterization of the stereoisomers of 3-Ethyl-2,3,4-trimethylhexane would require specialized chiral techniques. Due to its volatility, chiral gas chromatography (GC) is the most suitable method for separation.

Protocol for Stereoisomer Separation by Chiral Gas Chromatography (GC)

This protocol outlines a general approach for the separation of volatile, nonpolar stereoisomers like those of 3-Ethyl-2,3,4-trimethylhexane. Optimization of specific parameters is essential for achieving baseline separation.[3]

Instrumentation:

-

A high-resolution gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: A cyclodextrin-based stationary phase is highly recommended for resolving non-functionalized alkane enantiomers.[4][5] A permethylated beta-cyclodextrin (B164692) column is a common starting point.[5]

Chromatographic Conditions:

-

Carrier Gas: Hydrogen or Helium, with hydrogen often providing better efficiency.[3]

-

Injection Mode: Split injection, suitable for neat or concentrated samples.

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C (FID)

-

Oven Temperature Program: A slow temperature ramp is critical for resolving stereoisomers. A typical program would be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 1-2°C/minute to 180°C.

-

Hold at 180°C for 5 minutes.

-

-

Sample Preparation: The sample mixture is typically dissolved in a volatile, nonpolar solvent like hexane or pentane.

Data Analysis:

-

The four stereoisomers should elute at different retention times.

-

Enantiomeric pairs may have very close retention times.

-

Peak areas are integrated to determine the relative abundance and enantiomeric or diastereomeric ratio of the mixture.

Protocol for Stereoisomer Characterization by NMR Spectroscopy

While enantiomers are indistinguishable by standard NMR, diastereomers will exhibit different chemical shifts for corresponding protons and carbons.[6] Therefore, ¹H and ¹³C NMR spectra of a diastereomerically mixed sample would show two distinct sets of signals.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.

Sample Preparation:

-

Dissolve the purified diastereomeric mixture or individual isomers in a deuterated solvent (e.g., CDCl₃).

Data Acquisition:

-

Acquire standard ¹H and ¹³C spectra.

-

Advanced 2D NMR techniques (e.g., COSY, HSQC) can be used to aid in the assignment of complex spectra.

Expected Outcome:

-

The ¹H NMR spectrum of a mixture containing two diastereomers (e.g., (3R, 4R) and (3R, 4S)) would display a doubled set of signals for nuclei near the chiral centers.

-

The chemical shift differences might be small, requiring a high-resolution instrument to resolve them.[6]

-

Integration of the distinct signals can be used to determine the diastereomeric ratio of the mixture.

Conclusion

3-Ethyl-2,3,4-trimethylhexane is a chiral alkane with four distinct stereoisomers arising from two stereocenters. While specific experimental data on these isomers is sparse, this guide outlines the theoretical foundation for their existence and relationships. The principles of stereochemistry predict that the diastereomeric pairs will have different physical properties, allowing for their separation. The generalized protocols for chiral gas chromatography and NMR spectroscopy provided here serve as a robust starting point for researchers aiming to separate, identify, and quantify the stereoisomers of this molecule and other similar chiral hydrocarbons.

References

- 1. 3-Ethyl-2,3,4-trimethylhexane | C11H24 | CID 53428864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]

A Technical Guide to the Physicochemical Properties of 3-Ethyl-2,3,4-trimethylhexane

This technical guide provides a comprehensive overview of the boiling and melting points of 3-Ethyl-2,3,4-trimethylhexane, aimed at researchers, scientists, and professionals in drug development. This document outlines the available data, details the experimental protocols for the determination of these properties, and presents a logical workflow for the assessment of compound purity.

Physicochemical Data of 3-Ethyl-2,3,4-trimethylhexane and Its Isomers

| Compound | Molecular Formula | CAS Number | Boiling Point (°C) | Melting Point (°C) |

| 3-Ethyl-2,3,4-trimethylhexane | C₁₁H₂₄ | 61868-79-9 | Not available | Not available |

| 3-Ethyl-2,4,4-trimethylhexane (B14558156) | C₁₁H₂₄ | 61868-83-5 | 182 | Not available |

| 3-Ethyl-2,2,4-trimethylhexane | C₁₁H₂₄ | 61868-74-4 | Not available | Not available |

| 4-Ethyl-2,3,3-trimethylhexane | C₁₁H₂₄ | 61868-78-8 | Not available | Not available |

| 3,3,4-Trimethylhexane | C₉H₂₀ | 16747-31-2 | 140.9 | -110.5 |

Note: The data for isomers is provided for comparative purposes. The absence of a value is indicated by "Not available".[2][3]

Experimental Protocols for Determination of Boiling and Melting Points

Accurate determination of boiling and melting points is crucial for the identification and purity assessment of chemical compounds.[4][5][6][7]

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow range of 0.5-1°C.[4] Impurities tend to lower and broaden the melting point range.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (if the sample is crystalline)

Procedure:

-

Sample Preparation: A small amount of the dry, solid organic compound is finely ground and packed into the closed end of a capillary tube to a height of 2-3 mm.[8] The tube is then tapped gently to ensure the sample is tightly packed.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus next to the thermometer.

-

Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. Then, the heating rate is slowed to 1-2°C per minute to ensure accurate measurement.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure.[4][6] This physical property is sensitive to changes in atmospheric pressure.[4]

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid sample (0.5-1 mL)

Procedure (Capillary Method):

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.[9]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath, such as a Thiele tube filled with mineral oil.[9]

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[1]

-

Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heating is then stopped. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1][9]

Logical Workflow for Compound Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a synthesized alkane sample using its physical properties.

Caption: Workflow for assessing the purity of a synthesized alkane.

References

- 1. Video: Boiling Points - Concept [jove.com]

- 2. 3-ethyl-2,4,4-trimethylhexane [stenutz.eu]

- 3. Hexane, 3,3,4-trimethyl- [webbook.nist.gov]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 3-Ethyl-2,3,4-trimethylhexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-2,3,4-trimethylhexane, a highly branched C11 alkane. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide extrapolates its expected behavior based on fundamental chemical principles and data for analogous structures. It also provides detailed experimental protocols for determining its solubility and discusses the underlying physicochemical factors governing the solubility of branched alkanes.

Introduction to 3-Ethyl-2,3,4-trimethylhexane and Its Solubility

3-Ethyl-2,3,4-trimethylhexane is a saturated acyclic hydrocarbon with the chemical formula C11H24. As a nonpolar molecule, its solubility is primarily governed by the principle of "like dissolves like".[1][2] This principle states that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. The dissolution process involves the breaking of intermolecular forces within the solute and solvent and the formation of new forces between the solute and solvent molecules. In the case of alkanes dissolving in organic solvents, these forces are predominantly weak van der Waals forces.[3][4]

The highly branched structure of 3-Ethyl-2,3,4-trimethylhexane is expected to increase its solubility in organic solvents compared to its linear isomer, n-undecane.[5] Branching disrupts the efficient packing of alkane molecules, leading to weaker intermolecular attractions that are more easily overcome by solvent molecules.[5]

Predicted Solubility Data

Due to the lack of specific experimental data for 3-Ethyl-2,3,4-trimethylhexane, the following table summarizes its predicted qualitative solubility in a range of common organic solvents based on their polarity. The prediction is that it will be miscible with nonpolar solvents and have very low solubility in polar solvents.

| Solvent Name | Chemical Formula | Polarity | Predicted Solubility of 3-Ethyl-2,3,4-trimethylhexane |

| n-Hexane | C6H14 | Nonpolar | Miscible |

| Toluene | C7H8 | Nonpolar | Miscible |

| Diethyl Ether | (C2H5)2O | Slightly Polar | Soluble |

| Acetone | (CH3)2CO | Polar Aprotic | Sparingly Soluble |

| Ethanol | C2H5OH | Polar Protic | Very Sparingly Soluble / Immiscible |

| Water | H2O | Very Polar | Insoluble |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of a liquid alkane like 3-Ethyl-2,3,4-trimethylhexane in an organic solvent.

3.1. Principle

The solubility of a liquid in a solvent at a specific temperature is determined by preparing saturated solutions and quantifying the concentration of the solute. A common method is the isothermal equilibrium technique, where an excess of the solute is mixed with the solvent until equilibrium is reached.

3.2. Materials and Apparatus

-

3-Ethyl-2,3,4-trimethylhexane (solute)

-

Selected organic solvent

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Volumetric flasks, pipettes, and syringes

-

Glass vials with screw caps (B75204) and septa

3.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Ethyl-2,3,4-trimethylhexane to a series of glass vials containing a known volume of the organic solvent.

-

Securely cap the vials to prevent evaporation.

-

Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and allow them to equilibrate for at least 24 hours with intermittent vigorous shaking using a vortex mixer to ensure saturation.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the water bath for several hours to allow the undissolved solute to settle.

-

If a stable emulsion forms, centrifuge the vials at a moderate speed to separate the phases.

-

-

Sample Analysis:

-

Carefully extract an aliquot of the clear, saturated solvent phase using a syringe.

-

Prepare a series of dilutions of this aliquot with the pure solvent.

-

Analyze the diluted samples using a calibrated GC-FID to determine the concentration of 3-Ethyl-2,3,4-trimethylhexane.

-

-

Data Analysis:

-

From the concentration of the solute in the saturated solution, calculate the solubility in desired units (e.g., g/100 mL, mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of 3-Ethyl-2,3,4-trimethylhexane.

Caption: A flowchart of the experimental procedure for determining solubility.

Caption: The influence of molecular structure on alkane solubility.

References

An In-Depth Technical Guide to 3-Ethyl-2,3,4-trimethylhexane

Abstract

This technical guide provides a comprehensive overview of the highly branched alkane, 3-Ethyl-2,3,4-trimethylhexane. Due to a lack of specific historical records detailing its initial discovery and synthesis, this document focuses on its known physicochemical properties, a plausible synthetic route, and detailed protocols for its characterization. Information regarding its physical and chemical properties has been aggregated from chemical databases. A detailed, theoretical experimental protocol for its synthesis via a Grignard reaction, followed by dehydration and catalytic hydrogenation, is presented. Furthermore, standardized procedures for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development who require a technical understanding of this compound.

Introduction

3-Ethyl-2,3,4-trimethylhexane is a saturated, highly branched aliphatic hydrocarbon. As a member of the alkane family, it is a nonpolar compound, characterized by single bonds between its carbon and hydrogen atoms. Such branched alkanes are of interest in fuel science for their impact on octane (B31449) ratings and are also used as reference compounds in analytical chemistry. The history of the specific discovery and initial synthesis of 3-Ethyl-2,3,4-trimethylhexane is not well-documented in scientific literature, suggesting it was likely synthesized as part of broader studies on hydrocarbon isomers rather than as a singular, landmark discovery. This guide aims to consolidate the available technical data and provide a robust theoretical framework for its synthesis and characterization.

Physicochemical Properties

The known physical and chemical properties of 3-Ethyl-2,3,4-trimethylhexane are summarized in the table below. These data are compiled from established chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | 3-Ethyl-2,3,4-trimethylhexane | PubChem[1] |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| CAS Number | 61868-79-9 | PubChem[1] |

| Boiling Point | Data available | SpringerMaterials[1] |

| Canonical SMILES | CCC(C)C(C)(CC)C(C)C | PubChem[1] |

| InChI Key | XCNOKZUAQAZTAJ-UHFFFAOYSA-N | PubChem[1] |

Proposed Synthesis and Experimental Protocols

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for 3-Ethyl-2,3,4-trimethylhexane.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3,4-Dimethylhexan-3-ol via Grignard Reaction

-

Apparatus Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Preparation: Magnesium turnings are placed in the flask. A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added to the dropping funnel. A small amount of the halide solution is added to the magnesium to initiate the reaction, which is indicated by bubbling and a gentle reflux. The remaining 2-bromobutane solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of sec-butylmagnesium bromide.

-

Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of butan-2-one in anhydrous diethyl ether is added dropwise from the dropping funnel. A vigorous reaction is expected. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

Work-up: The reaction mixture is poured slowly into a beaker containing ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 3,4-dimethylhexan-3-ol.

Step 2: Dehydration of 3,4-Dimethylhexan-3-ol

-

Apparatus Setup: The crude tertiary alcohol is placed in a round-bottom flask with a distillation head, condenser, and receiving flask.

-

Reaction: A catalytic amount of concentrated sulfuric acid is added to the alcohol. The mixture is heated gently. The alkene products, being more volatile, will distill as they are formed. This will likely produce a mixture of alkene isomers.

-

Work-up: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any acidic residue, then with water, and finally with brine. The organic layer is dried over anhydrous calcium chloride, and the resulting mixture of alkenes is used directly in the next step.

Step 3: Catalytic Hydrogenation of the Alkene Mixture

-

Apparatus Setup: The alkene mixture is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in a high-pressure hydrogenation vessel (Parr apparatus).

-

Reaction: A catalytic amount of Adam's catalyst (PtO₂) is added to the solution. The vessel is sealed, flushed with hydrogen gas, and then pressurized with hydrogen to approximately 3-4 atmospheres. The mixture is then agitated vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

-

Work-up: Once the hydrogen uptake ceases, the pressure is released, and the reaction mixture is filtered through a pad of Celite to remove the platinum catalyst. The solvent is removed by distillation or rotary evaporation.

-

Purification: The resulting crude 3-Ethyl-2,3,4-trimethylhexane is purified by fractional distillation to yield the final product.

Characterization Protocols

The identity and purity of the synthesized 3-Ethyl-2,3,4-trimethylhexane would be confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount (5-10 mg) of the purified liquid alkane is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the high degree of branching and the presence of multiple, chemically similar alkyl groups. The spectrum would show a series of overlapping multiplets in the upfield region (typically 0.8-1.5 ppm), characteristic of alkane protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide a clearer picture of the carbon skeleton. A unique signal should be observed for each chemically non-equivalent carbon atom. The chemical shifts will be in the typical alkane region (approximately 10-50 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Spectrum: The spectrum will be characteristic of a saturated hydrocarbon. Strong C-H stretching vibrations are expected in the 2850-2960 cm⁻¹ region. C-H bending vibrations for methyl (-CH₃) and methylene (B1212753) (-CH₂) groups will be visible around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant peaks outside of these regions would indicate the absence of functional groups and confirm the alkane structure.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., hexane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) for separation and analysis. Electron ionization (EI) is a common method for alkanes.

-

Expected Fragmentation: The mass spectrum of a highly branched alkane like 3-Ethyl-2,3,4-trimethylhexane will show a molecular ion peak (M⁺) at m/z = 156, although it may be weak. The fragmentation pattern will be dominated by the loss of alkyl radicals from the branched points to form stable carbocations.[2] Preferential cleavage at the most substituted carbons is expected, leading to characteristic fragment ions.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the selection of starting materials to the final characterization of 3-Ethyl-2,3,4-trimethylhexane.

Caption: Logical workflow for the synthesis and analysis of the target compound.

References

Methodological & Application

Synthesis of 3-Ethyl-2,3,4-trimethylhexane: Application Notes and Protocols for Researchers

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of the highly branched alkane, 3-Ethyl-2,3,4-trimethylhexane. The synthetic strategy is centered around a robust and versatile Grignard reaction to construct the carbon skeleton, followed by dehydration and catalytic hydrogenation. This methodology is broadly applicable for the synthesis of complex alkanes relevant to fuel science, materials science, and as non-polar scaffolds in drug development. All quantitative data is presented in tabular format for clarity, and a detailed workflow is visualized using a DOT graph.

Introduction

Highly branched alkanes are of significant interest in various fields of chemical research and development. Their unique physical properties, such as low freezing points and high octane (B31449) ratings, make them valuable as components in advanced fuels and lubricants. In the context of medicinal chemistry, their inert and sterically demanding nature can be exploited to create novel molecular scaffolds. The synthesis of a specific, highly substituted alkane like 3-Ethyl-2,3,4-trimethylhexane requires a precise and controlled multi-step approach.

The synthetic route detailed herein involves three key transformations:

-

Grignard Reaction: Formation of a tertiary alcohol, 3-ethyl-2,3,4-trimethylhexan-3-ol, by the nucleophilic addition of a Grignard reagent to a ketone.

-

Dehydration: Acid-catalyzed elimination of water from the tertiary alcohol to yield a mixture of isomeric alkenes.

-

Catalytic Hydrogenation: Saturation of the carbon-carbon double bond of the alkene intermediates to afford the final alkane product.

This document serves as a comprehensive guide for researchers, providing detailed, step-by-step protocols and expected outcomes for each stage of the synthesis.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis of 3-Ethyl-2,3,4-trimethylhexane.

Table 1: Synthesis of 3-ethyl-2,3,4-trimethylhexan-3-ol via Grignard Reaction

| Parameter | Value |

| Reactants | |

| 2-Bromobutane (B33332) | 1.1 eq |

| Magnesium Turnings | 1.2 eq |

| 3-Methylpentan-3-one | 1.0 eq |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Time | 2-3 hours |

| Reaction Temperature | Reflux, then 0 °C to rt |

| Product | 3-ethyl-2,3,4-trimethylhexan-3-ol |

| Theoretical Yield | Based on 3-methylpentan-3-one |

| Typical Experimental Yield | 75-85% |

| Purity (crude) | >90% |

| Purification Method | Column Chromatography or Distillation |

Table 2: Dehydration of 3-ethyl-2,3,4-trimethylhexan-3-ol

| Parameter | Value |

| Reactant | 3-ethyl-2,3,4-trimethylhexan-3-ol |

| Reagent | Concentrated Sulfuric Acid (catalytic) |

| Solvent | None (neat) or high-boiling inert solvent |

| Reaction Time | 1-2 hours |

| Reaction Temperature | 50-80 °C[1][2] |

| Product | Mixture of alkene isomers |

| Typical Experimental Yield | 85-95% |

| Purification Method | Distillation |

Table 3: Catalytic Hydrogenation of Alkene Mixture

| Parameter | Value |

| Reactant | Alkene mixture from dehydration |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | H₂ gas |

| Solvent | Ethanol (B145695) or Ethyl Acetate |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Room Temperature |

| Hydrogen Pressure | 1-4 atm (balloon or Parr shaker) |

| Product | 3-Ethyl-2,3,4-trimethylhexane |

| Typical Experimental Yield | >95% |

| Purification Method | Filtration and solvent removal |

Experimental Protocols

Safety Precautions:

-

All manipulations involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) as they are highly sensitive to moisture.

-

Anhydrous solvents are critical for the success of the Grignard reaction.

-

Diethyl ether is extremely flammable and volatile; work in a well-ventilated fume hood away from ignition sources.

-

Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care and appropriate personal protective equipment (PPE).

-

Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper ventilation and use appropriate equipment for hydrogenation.

Protocol 1: Synthesis of 3-ethyl-2,3,4-trimethylhexan-3-ol

This protocol describes the synthesis of the tertiary alcohol intermediate via a Grignard reaction.

Materials:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

2-Bromobutane

-

3-Methylpentan-3-one

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Preparation of Glassware: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

-

Grignard Reagent Formation: a. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-necked flask. b. Add a small amount of anhydrous diethyl ether to cover the magnesium. c. In the dropping funnel, prepare a solution of 2-bromobutane (1.1 equivalents) in anhydrous diethyl ether. d. Add a small portion of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required to start the reaction. e. Once initiated, add the remainder of the 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Prepare a solution of 3-methylpentan-3-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. c. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Workup and Purification: a. Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. e. The crude product, 3-ethyl-2,3,4-trimethylhexan-3-ol, can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel.

Protocol 2: Dehydration of 3-ethyl-2,3,4-trimethylhexan-3-ol

This protocol details the acid-catalyzed dehydration of the tertiary alcohol to form a mixture of alkene isomers.

Materials:

-

Round-bottom flask (100 mL)

-

Distillation apparatus

-

Heating mantle

-

3-ethyl-2,3,4-trimethylhexan-3-ol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Place 3-ethyl-2,3,4-trimethylhexan-3-ol (1.0 equivalent) in the round-bottom flask.

-

With cooling and stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10% by volume).

-

Heat the mixture to 50-80 °C.[1][2] The alkene products will begin to form and can be distilled from the reaction mixture as they are produced.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Wash the collected distillate with 5% NaHCO₃ solution to neutralize any remaining acid, followed by washing with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and purify the resulting alkene mixture by fractional distillation.

Protocol 3: Catalytic Hydrogenation of Alkenes

This protocol describes the final step of the synthesis, the hydrogenation of the alkene mixture to the target alkane.

Materials:

-

Heavy-walled reaction flask (e.g., a Parr hydrogenation bottle or a thick-walled round-bottom flask)

-

Hydrogen source (H₂ gas cylinder or balloon)

-

Magnetic stirrer and stir bar

-

Alkene mixture from Protocol 2

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol or Ethyl Acetate (as solvent)

-

Celite or another filter aid

Procedure:

-

Dissolve the alkene mixture (1.0 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate) in the reaction flask.

-

Carefully add the 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the alkene).

-

Seal the reaction vessel and flush it with nitrogen or argon to remove air.

-

Introduce hydrogen gas into the flask (either from a balloon or by pressurizing the vessel on a Parr shaker to 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

-

Carefully vent the excess hydrogen and flush the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the final product, 3-Ethyl-2,3,4-trimethylhexane. Further purification by distillation is typically not necessary if the starting alkene was pure.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis.

Caption: Overall workflow for the synthesis of 3-Ethyl-2,3,4-trimethylhexane.

Caption: Logical flow of the synthetic transformations.

References

Application Notes: Synthesis of Highly Branched Alkanes via Grignard Reaction

Introduction

Grignard reagents (R-Mg-X) are powerful organometallic compounds fundamental to organic synthesis for their ability to form new carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents act as potent nucleophiles, reacting with a wide array of electrophiles, most notably the carbonyl group of aldehydes and ketones.[1][3] This reactivity is harnessed to construct complex molecular architectures, including the sterically congested frameworks of highly branched alkanes.

The synthesis of a molecule such as 3-Ethyl-2,3,4-trimethylhexane exemplifies the strategic application of the Grignard reaction. The general approach involves a two-step sequence: (1) the nucleophilic addition of a suitable Grignard reagent to a ketone to form a tertiary alcohol, and (2) the subsequent deoxygenation of the alcohol to yield the target alkane.[4] This methodology is crucial in medicinal chemistry and drug development, where molecular shape and steric bulk are critical determinants of biological activity.

Challenges in Synthesizing Hindered Alkanes

The synthesis of sterically hindered molecules like 3-Ethyl-2,3,4-trimethylhexane presents unique challenges. When using sterically hindered ketones, the Grignard reagent can act as a base rather than a nucleophile, leading to deprotonation of the α-carbon and formation of an enolate.[5][6] This results in the recovery of the starting ketone upon workup, significantly reducing the yield of the desired alcohol.[6]

Another competing pathway is the reduction of the ketone, where a hydride is transferred from the β-carbon of the Grignard reagent, forming a secondary alcohol instead of the desired tertiary alcohol.[5][6] Minimizing these side reactions requires careful control of reaction conditions, such as temperature and the rate of reagent addition.

Experimental Protocols

This section details the protocol for the synthesis of 3-Ethyl-2,3,4-trimethylhexane, starting from 2,3,4-trimethylhexan-3-one and ethylmagnesium bromide.

Protocol 1: Synthesis of 3-Ethyl-2,3,4-trimethylhexan-3-ol

This protocol outlines the formation of the Grignard reagent, ethylmagnesium bromide, and its subsequent reaction with a sterically hindered ketone to produce the tertiary alcohol precursor.

1. Preparation and Setup:

-

All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried in an oven at >120°C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[7]

-

Equip the flask with a magnetic stir bar and maintain a positive pressure of inert gas throughout the reaction.

2. Formation of Ethylmagnesium Bromide:

-

Place magnesium turnings (1.2 eq) in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.[8]

-

In the dropping funnel, prepare a solution of bromoethane (B45996) (1.1 eq) in anhydrous diethyl ether.

-

Add a small portion (~5-10%) of the bromoethane solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.[5] Gentle warming may be required to start the reaction.

-

Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux, thereby keeping the concentration of the alkyl halide low to minimize Wurtz coupling side reactions.[5]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete consumption of the magnesium.

3. Reaction with Ketone:

-

Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.[9]

-

Dissolve 2,3,4-trimethylhexan-3-one (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0°C during the addition to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[9]

4. Workup and Purification:

-

Cool the reaction mixture again in an ice bath and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[9]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[5]

-

Filter and concentrate the solvent under reduced pressure. Purify the resulting crude 3-Ethyl-2,3,4-trimethylhexan-3-ol by flash column chromatography.

Protocol 2: Deoxygenation of 3-Ethyl-2,3,4-trimethylhexan-3-ol

This protocol describes a two-step deoxygenation process involving dehydration of the tertiary alcohol to an alkene mixture, followed by catalytic hydrogenation.

1. Dehydration:

-

Place the purified tertiary alcohol (1.0 eq) in a round-bottom flask with a distillation head.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture to induce dehydration and distill the resulting alkene products.

2. Hydrogenation:

-

Dissolve the collected alkenes in ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).[4]

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Remove the solvent under reduced pressure to yield the final product, 3-Ethyl-2,3,4-trimethylhexane.

Data Presentation

Table 1: Reagents for Synthesis of 3-Ethyl-2,3,4-trimethylhexan-3-ol

| Reagent | Formula | Molar Mass ( g/mol ) | Equivalents | Amount | Moles |

| Magnesium | Mg | 24.31 | 1.2 | 2.92 g | 0.12 |

| Bromoethane | C₂H₅Br | 108.97 | 1.1 | 12.0 g | 0.11 |

| 2,3,4-Trimethylhexan-3-one | C₉H₁₈O | 142.24 | 1.0 | 14.2 g | 0.10 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 200 mL | - |

| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | - | 100 mL | - |

Table 2: Summary of Reaction Conditions and Expected Outcomes

| Step | Reaction | Temperature | Time | Solvent | Typical Yield | Key Side Products |

| 1 | Grignard Formation | Reflux (~34°C) | 1-2 h | Diethyl Ether | >85% | Ethane, Butane (Wurtz)[5] |

| 2 | Ketone Addition | 0°C to RT | 1-2 h | Diethyl Ether | 40-60% | Unreacted Ketone, Reduced Alcohol[5][6] |

| 3 | Dehydration | 150-180°C | 1 h | None | 80-90% | Polymerization products |

| 4 | Hydrogenation | Room Temp. | 12-24 h | Ethanol | >95% | Incomplete reduction |

Visualizations

Caption: Overall synthetic scheme for 3-Ethyl-2,3,4-trimethylhexane.

Caption: Experimental workflow for the Grignard synthesis of a branched alkane.

Caption: Competing reaction pathways in sterically hindered Grignard reactions.

References

- 1. byjus.com [byjus.com]

- 2. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. adichemistry.com [adichemistry.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Purification of 3-Ethyl-2,3,4-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Ethyl-2,3,4-trimethylhexane, a saturated branched alkane. The choice of purification technique depends on the nature of the impurities, the required final purity, and the scale of the operation. The most common impurities in synthetic preparations of 3-Ethyl-2,3,4-trimethylhexane include structural isomers, residual solvents, and byproducts from the synthesis.

Physicochemical Properties

A summary of the key physical properties of 3-Ethyl-2,3,4-trimethylhexane is provided in the table below. This information is crucial for designing and executing purification protocols.

| Property | Value | Unit |

| Molecular Formula | C₁₁H₂₄ | - |

| Molecular Weight | 156.31 | g/mol |

| Boiling Point (estimated) | 170-180 | °C |